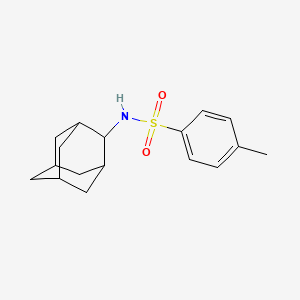

2-(N-p-toluenesulfonylamino)adamantane

Description

2-(N-p-Toluenesulfonylamino)adamantane is a synthetic adamantane derivative featuring a p-toluenesulfonamide group at the 2-position of the adamantane scaffold. This combination makes the compound of interest in medicinal chemistry, particularly for exploring bioactivities such as anti-inflammatory, antiviral, or antioxidant properties.

Properties

Molecular Formula |

C17H23NO2S |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

N-(2-adamantyl)-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C17H23NO2S/c1-11-2-4-16(5-3-11)21(19,20)18-17-14-7-12-6-13(9-14)10-15(17)8-12/h2-5,12-15,17-18H,6-10H2,1H3 |

InChI Key |

IYMYRLWDUCXKDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2C3CC4CC(C3)CC2C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE typically involves the reaction of 2-adamantylamine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N1-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated purification systems to streamline the isolation and purification of the final product .

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Oxidation: The adamantyl group can be oxidized to form hydroxylated derivatives.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions

Major Products Formed

Oxidation: Hydroxylated adamantyl derivatives.

Reduction: Amines derived from the reduction of the sulfonamide group.

Substitution: Various substituted benzenesulfonamide derivatives

Scientific Research Applications

N~1~-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antiviral and antibacterial agent due to the unique properties of the adamantyl group.

Materials Science: The compound’s rigid structure makes it a candidate for use in the development of novel materials with specific mechanical properties.

Biological Studies: It is used in studies exploring the interaction of adamantyl-containing compounds with biological membranes and proteins.

Mechanism of Action

The mechanism of action of N1-(2-ADAMANTYL)-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various proteins and enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in its antiviral and antibacterial applications, where it disrupts the function of essential proteins in pathogens .

Comparison with Similar Compounds

Table 1: Structural Properties of Adamantane Derivatives

Physicochemical Properties

NMR Shifts

- Adamantane CH₂/CH₃ protons : In unsubstituted adamantane, signals appear at 1.58–1.96 ppm (¹H NMR). Substituents like benzimidazole shift these to 2.099–1.71 ppm due to electron-withdrawing effects .

- Aromatic protons : Adamantane’s electron-donating effect deshields aromatic protons, e.g., signals at 8.43–7.08 ppm in benzimidazole-adamantane hybrids .

Chromatographic Behavior

- Kovats Retention Indices (RI): p-(Adamantyl-1)toluene (a methyl-substituted analog) has RI values of 1941 (nonpolar column) and 1868 (polar column) at 180–230°C . Sulfonamide derivatives like this compound are expected to exhibit higher polarity, reducing RI values in nonpolar phases.

Table 2: NMR and Chromatographic Data

Pharmacological Activities

Antioxidant and Anti-inflammatory Effects

- Ester derivatives : 2-(adamantan-1-yl)-2-oxoethyl 2-chlorobenzoate demonstrates potent H₂O₂ radical scavenging (comparable to standards) .

- Nitrogen-containing derivatives : Compounds like 2p, 2q, and 2r (pyridine/pyrimidine-substituted) exhibit anti-inflammatory activity surpassing diclofenac sodium in protein denaturation assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.